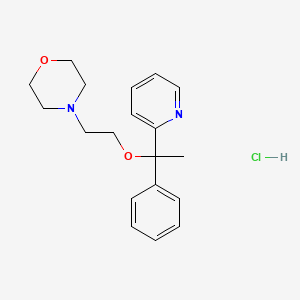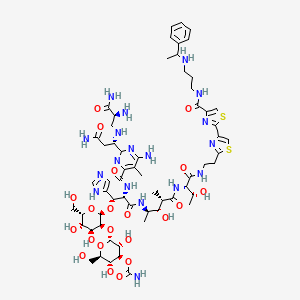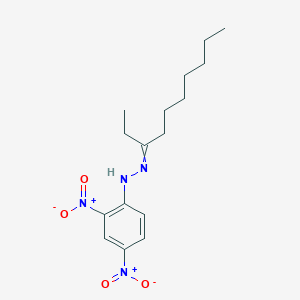
2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholinoethoxy group attached to a methylbenzyl pyridine core, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride typically involves multiple steps, starting with the preparation of the morpholinoethoxy intermediate. This intermediate is then reacted with a methylbenzyl pyridine derivative under controlled conditions to form the desired compound. Common reagents used in these reactions include butanoyl chloride and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process often includes purification steps such as crystallization and chromatography to isolate the compound in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholinoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(beta-Morpholinoethoxy)-1H-indazole: Shares the morpholinoethoxy group but differs in the core structure.
2-(4-Morpholinyl)-16-(1-pyrrolidinyl)-androstane: Contains a morpholino group but has a steroidal backbone.
Uniqueness
2-(alpha-(beta-Morpholinoethoxy)-alpha-methylbenzyl) pyridine hydrochloride stands out due to its unique combination of a morpholinoethoxy group with a methylbenzyl pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
74037-75-5 |
|---|---|
Molekularformel |
C19H25ClN2O2 |
Molekulargewicht |
348.9 g/mol |
IUPAC-Name |
4-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-19(17-7-3-2-4-8-17,18-9-5-6-10-20-18)23-16-13-21-11-14-22-15-12-21;/h2-10H,11-16H2,1H3;1H |
InChI-Schlüssel |
AVOZAVXCCDBBLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN3CCOCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)

![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)







![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)

